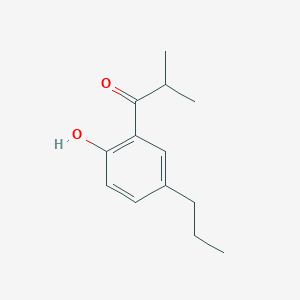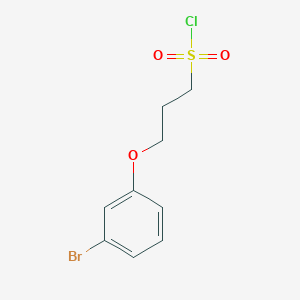
3-(3-Bromophenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10BrClO3S and a molecular weight of 313.6 g/mol . It is an ether compound characterized by the presence of a bromophenoxy group attached to a propane-1-sulfonyl chloride moiety . This compound is known for its reactivity and stability, making it valuable in various chemical synthesis and research applications .
Preparation Methods
The synthesis of 3-(3-Bromophenoxy)propane-1-sulfonyl chloride typically involves multi-step reactions. One common synthetic route includes the reaction of 3-bromophenol with 1,3-dibromopropane in the presence of a base such as potassium hydroxide to form 3-(3-bromophenoxy)propane . This intermediate is then reacted with phosphorus pentachloride to yield the final product, this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
3-(3-Bromophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound’s sulfonyl chloride group can be involved in redox processes under certain conditions.
Common Reagents and Conditions: Typical reagents include bases like potassium hydroxide and phosphorus pentachloride for synthesis.
Major Products: The major products formed from these reactions include various sulfonamide and sulfonate compounds, depending on the nucleophiles used.
Scientific Research Applications
3-(3-Bromophenoxy)propane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxy)propane-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols . This reactivity enables the compound to form stable sulfonamide, sulfonate, and sulfone derivatives, which are valuable in various chemical and biological applications . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
3-(3-Bromophenoxy)propane-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-Chloropropanesulfonyl chloride: This compound is also used in the synthesis of sulfonamide and sulfonate derivatives but lacks the bromophenoxy group, making it less reactive in certain applications.
3-Phenoxypropane-1-sulfonyl chloride: Similar in structure but without the bromine atom, this compound has different reactivity and stability profiles.
1-Propanesulfonyl chloride: This compound lacks the phenoxy group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromophenoxy group and the sulfonyl chloride moiety, providing a distinct reactivity profile that is valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H10BrClO3S |
|---|---|
Molecular Weight |
313.60 g/mol |
IUPAC Name |
3-(3-bromophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c10-8-3-1-4-9(7-8)14-5-2-6-15(11,12)13/h1,3-4,7H,2,5-6H2 |
InChI Key |
GZUKOMUQHFCGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


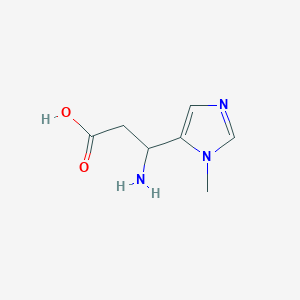

![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)
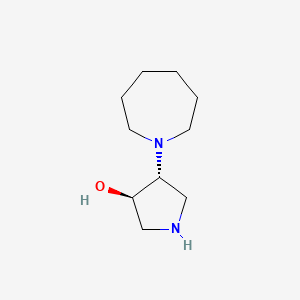
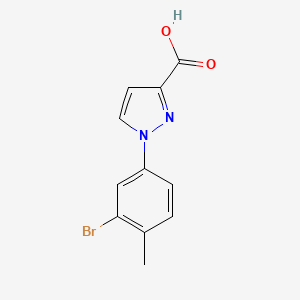
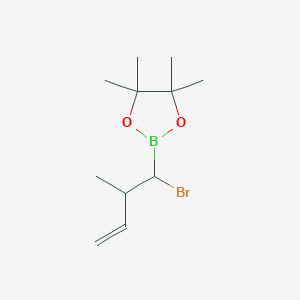
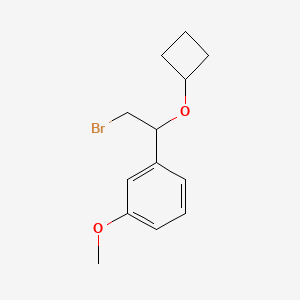
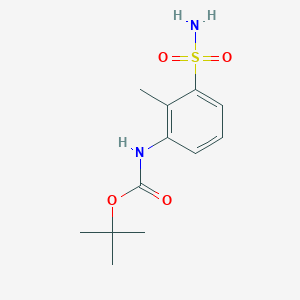
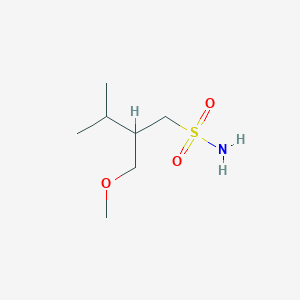
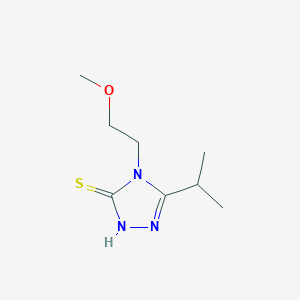
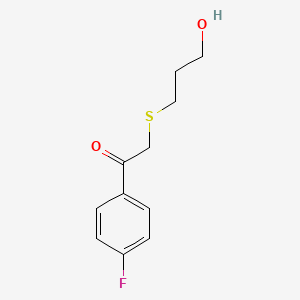
![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)
